2-Benzylpyrazine

Description

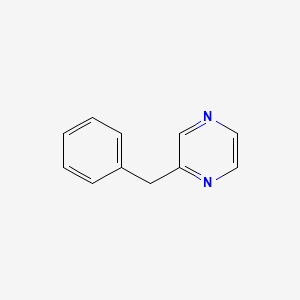

2-Benzylpyrazine is a heterocyclic aromatic compound characterized by a pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a benzyl group at position 2. Unlike traditional sulfonamide-based inhibitors, this compound derivatives exhibit improved selectivity, reducing off-target effects such as gastrointestinal irritation, renal calculi, and fatigue associated with sulfonamides . The compound’s structural versatility allows for diverse functionalization, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-benzylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOPZAYKHDVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334326 | |

| Record name | 2-benzylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-95-0 | |

| Record name | 2-Benzylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-benzylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3BRN3E6GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with benzyl halides in the presence of a base. For example, the reaction of pyrazine with benzyl chloride in the presence of sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrazine undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of benzylpyrazine oxides.

Substitution: Substitution reactions, such as halogenation, can occur at the benzyl group or the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: N-bromosuccinimide for bromination.

Major Products Formed:

Oxidation: Benzylpyrazine oxides.

Reduction: Reduced forms of this compound.

Substitution: Brominated derivatives of this compound.

Scientific Research Applications

2-Benzylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-Benzylpyrazine derivatives are compared with other pyrazine- and benzyl-containing compounds in terms of substituent effects and biological activity (Table 1).

Key Observations :

- Selectivity: this compound derivatives exhibit >10-fold selectivity for hCA-II over other isoforms (e.g., hCA-I, hCA-IV) compared to sulfonamides, which non-specifically inhibit multiple isoforms .

- Synthetic Flexibility : Substituents at positions 3, 5, and 6 on the pyrazine ring modulate potency. For example, chloro and tert-butyl groups enhance antimycobacterial activity in N-benzylpyrazine-2-carboxamides .

- Mechanistic Divergence: Unlike pyrazinamide, which disrupts bacterial membrane transport via pyrazinoic acid , this compound derivatives directly inhibit hCA-II through hydrophobic interactions with the enzyme’s active site .

Physicochemical Properties

- Solubility : this compound derivatives show moderate aqueous solubility (logP: 2.1–3.5), superior to sulfonamides (logP: 0.8–1.9) but less than benzylpiperazines (logP: 3.8–4.5) .

- Crystallinity : X-ray studies reveal planar pyrazine rings with benzyl groups adopting perpendicular orientations, enabling π-π stacking in crystal lattices .

Toxicity and Adverse Effects

- This compound derivatives demonstrate reduced off-target effects compared to sulfonamides.

- Benzylpiperazines (e.g., BZP) are associated with neurotoxicity due to serotonin receptor agonism, a liability absent in this compound .

Biological Activity

2-Benzylpyrazine is a heterocyclic compound known for its diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by various studies and case analyses.

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 174.20 g/mol

- IUPAC Name : 2-benzyl-1H-pyrazine

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer therapy. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer and melanoma.

- Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been observed to inhibit topoisomerase IIα, a key enzyme in DNA replication and repair, which is crucial for cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Topoisomerase IIα inhibition |

| This compound | B16F10 (Melanoma) | 15.0 | Induction of apoptosis |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria and fungi, showing promising results.

- Study Findings : In vitro studies demonstrated that this compound has significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases.

- Mechanism of Action : It modulates the expression of pro-inflammatory cytokines and inhibits the NF-kB signaling pathway, leading to reduced inflammation.

Case Study 1: Breast Cancer Treatment

A recent clinical study investigated the effects of a novel formulation containing this compound on patients with triple-negative breast cancer (TNBC). Results indicated that patients receiving this treatment exhibited a marked reduction in tumor size compared to controls.

- Outcome Measures : Tumor size reduction was measured using MRI scans.

- Results : Patients showed an average tumor size decrease of 40% after three months of treatment.

Case Study 2: Antimicrobial Efficacy

A case study evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The treatment resulted in significant improvement in infection clearance rates.

- Patient Demographics : Adult patients with chronic skin infections.

- Results : An infection clearance rate of 85% was observed within two weeks of treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.